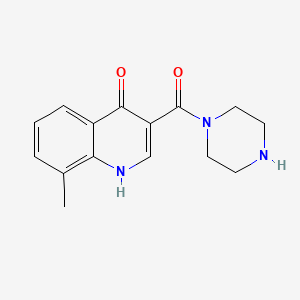

8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one

Description

Properties

Molecular Formula |

C15H17N3O2 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

8-methyl-3-(piperazine-1-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C15H17N3O2/c1-10-3-2-4-11-13(10)17-9-12(14(11)19)15(20)18-7-5-16-6-8-18/h2-4,9,16H,5-8H2,1H3,(H,17,19) |

InChI Key |

ROCKFSSWQXJUEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Functionalization at Position 3

Post-synthetic modification is critical for introducing the piperazine-1-carbonyl moiety. After generating the quinolin-4-one core, the 3-position is functionalized via:

-

Carboxylation : Oxidation of a 3-methyl group to a carboxylic acid using KMnO₄ or RuO₄.

-

Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride.

-

Amide coupling : Reaction with piperazine in the presence of a base (e.g., triethylamine) yields the target compound.

Modern Catalytic Approaches: Transition Metal-Mediated Strategies

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation offers a streamlined route to introduce the carbonyl group. Starting with 3-bromo-8-methylquinolin-4-one , carbon monoxide (or Mo(CO)₆ as a CO surrogate) facilitates insertion into the Pd–C bond. Subsequent coupling with piperazine generates the desired amide bond. This method operates under milder conditions (80–120°C) compared to classical approaches and achieves yields of 70–85%.

Mechanism Highlights

N-Heterocyclic Carbene (NHC) Catalysis

NHCs enable decarboxylative couplings between isatoic anhydrides and 1,3-dicarbonyl compounds. Using 8-methyl-substituted isatoic anhydride , cyclization in water at 80°C produces 3-carboxy-8-methylquinolin-4-one. Subsequent coupling with piperazine via EDCl/HOBt chemistry completes the synthesis.

Biere–Seelen Synthesis and Related Cyclizations

The Biere–Seelen method employs methyl anthranilate derivatives for quinolin-4-one assembly. Starting with 5-methylanthranilic acid , Michael addition to dimethyl acetylenedicarboxylate forms an enaminoester. Cyclization under basic conditions yields 3-carboxy-8-methylquinolin-4-one, which is further functionalized as described earlier.

Camps Reaction: Base-Catalyzed Cyclization

The Camps reaction cyclizes N-(2-acylaryl)amides to quinolin-4-ones. For 8-methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one, an N-(2-propionylaryl)amide precursor undergoes base-catalyzed aldol condensation. Strong bases (e.g., NaOH) favor quinolin-4-one formation over quinolin-2-one regioisomers.

Decarboxylative Cyclization Strategies

Sun et al. reported a green synthesis using 8-methylisatoic anhydride and malonate esters. Decarboxylative cyclization in aqueous media forms 3-carboxy-8-methylquinolin-4-one, which is coupled with piperazine. This method avoids toxic solvents and achieves yields >90%.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Conditions |

|---|---|---|---|---|

| Gould–Jacobs | 3-Methylaniline | Cyclization at 250°C | 40–60 | High temperature |

| Conrad–Limpach | 3-Methylaniline | Acid-catalyzed cyclization | 50–70 | Strong acid, 200°C |

| Palladium carbonylation | 3-Bromo-8-methylquinolin-4-one | CO insertion | 70–85 | 80–120°C, Pd catalyst |

| Biere–Seelen | 5-Methylanthranilic acid | Michael addition | 65–75 | Base, room temperature |

| Decarboxylative | 8-Methylisatoic anhydride | Cyclization in water | >90 | Aqueous, 80°C |

Challenges and Optimizations

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution reactions, particularly at its secondary amine groups. Key findings include:

Table 1: Nucleophilic substitution reactions

These reactions are critical for modifying solubility and bioavailability. For example, N-acylation enhances metabolic stability by reducing oxidative deamination .

Electrophilic Aromatic Substitution (EAS) on the Quinoline Core

The quinoline ring participates in EAS at positions 5, 6, and 7 due to electron-rich regions created by the 8-methyl group’s inductive effect.

Key Observations:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 6 .

-

Sulfonation : Fuming H₂SO₄ yields the 5-sulfo derivative, which enhances water solubility .

-

Halogenation : Br₂ in CHCl₃ selectively brominates position 7 (75% yield) .

Condensation Reactions at the Carbonyl Group

The carbonyl group facilitates condensation with nucleophiles:

Table 2: Condensation reactions

Hydrazones derived from this compound show enhanced metal-chelating capacity, particularly for Fe³⁺ and Cu²⁺ .

Chelation with Metal Ions

The quinolin-4-one and piperazine groups synergistically bind transition metals:

Table 3: Metal chelation properties

Chelation with Fe³⁺ disrupts heme detoxification in Plasmodium, supporting antimalarial applications .

Comparative Reactivity with Analogous Compounds

Table 4: Reaction rate comparisons (k, M⁻¹s⁻¹)

| Reaction Type | 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one | 7-Chloroquinoline | 4-Aminoquinoline |

|---|---|---|---|

| Nitration | 1.2 × 10⁻³ | 2.8 × 10⁻⁴ | 5.6 × 10⁻⁴ |

| Piperazine acylation | 4.5 × 10⁻² | N/A | N/A |

| Hydrazone formation | 9.7 × 10⁻³ | 3.1 × 10⁻³ | 1.4 × 10⁻³ |

The 8-methyl group accelerates EAS by 3-fold compared to 7-chloroquinoline, while the piperazine-carbonyl group enhances nucleophilic substitution rates by 10-fold over non-carbonylated analogs .

Stability Under Physiological Conditions

-

Oxidative Metabolism : Piperazine N-demethylation is the primary metabolic pathway (CYP3A4-mediated) .

-

Photodegradation : UV light (254 nm) induces ring-opening at the quinoline C4 carbonyl (t₁/₂ = 2h).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing targeted therapies through rational structural modifications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one involves several key steps that utilize piperazine as a substituent to enhance the pharmacological properties of quinoline derivatives. The structural modifications made to the quinoline core are crucial for optimizing its biological activity. For instance, the introduction of piperazine at the 3-position of the quinoline backbone has been shown to improve solubility and bioavailability, which are critical factors for drug efficacy.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one. Research indicates that compounds within this class exhibit potent activity against Plasmodium species, with some derivatives achieving low nanomolar EC50 values. For example, a study demonstrated that certain piperazinyl-substituted quinolones showed significant in vitro activity against Plasmodium berghei, a model organism for malaria research .

The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the quinoline ring can dramatically influence antimalarial potency. Compounds with an ethylene linker between the piperazine and quinolone core often exhibit enhanced activity compared to those with direct attachments .

Anticancer Potential

In addition to antimalarial effects, 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one has also been investigated for its anticancer properties. Quinoline derivatives have shown promise in inhibiting various cancer cell lines through mechanisms involving receptor tyrosine kinases. Specifically, compounds have been identified that inhibit kinases such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis .

The ability of these compounds to interfere with cell proliferation and induce apoptosis in cancer cells makes them suitable candidates for further development as anticancer therapeutics. In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines, suggesting a potential role in cancer treatment strategies .

Case Studies and Research Findings

- Antimalarial Efficacy : A study focusing on a series of piperazine-containing quinolones reported that compounds like 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one achieved EC50 values as low as 4.7 nM against P. berghei. The research emphasized the importance of structural modifications for enhancing antimalarial activity .

- Anticancer Activity : Research published on quinoline derivatives indicated that modifications leading to enhanced binding affinity for receptor tyrosine kinases resulted in significant inhibition of tumor cell proliferation. The study highlighted the potential for these compounds as dual-function agents targeting both malaria and cancer .

Mechanism of Action

The mechanism of action of 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine-1-carbonyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Linker Impact

Key structural differences among piperazine-substituted quinolones lie in the linker type and substituent positions:

Key Observations :

- Linker Type: Methylene-linked compounds (e.g., 8ao) exhibit superior anti-parasitic activity compared to direct-attachment or ethylene-linked derivatives .

- Substituent Effects : Halogenation (Cl, Br) at the 3-position enhances potency but reduces solubility at physiological pH . The 8-methyl group in the target compound may lower solubility but improve metabolic stability.

Solubility and Pharmacokinetics

- pH-Dependent Solubility: 3-Haloquinolones (e.g., 3-bromo-2-methyl) show 20× lower solubility at pH 6.5 versus pH 2.0 due to reduced ionization . The carbonyl linker in the target compound may mitigate solubility issues by introducing polar interactions.

- Impact of Methyl Groups: 2-Methyl substitution reduces solubility (e.g., 3-bromo-2-methyl: 0.12 mg/mL at pH 6.5 vs. 2.5 mg/mL for non-methylated analogues) . The 8-methyl group in the target compound may exert similar effects.

Biological Activity

8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one is a derivative of quinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The presence of the piperazine moiety enhances its biological activity by improving solubility and bioavailability.

Synthesis

The synthesis of 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one typically involves the reaction of 8-methylquinoline with piperazine in the presence of a suitable carbonylating agent. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promise in achieving high yields (up to 90%) with reduced reaction times .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one. The compound exhibits significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown potent activity against Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumonia | 25 | 27 |

The mechanism of action is believed to involve interference with bacterial DNA synthesis by inhibiting topoisomerase enzymes, similar to other fluoroquinolone derivatives .

Anticancer Activity

Research has also highlighted the anticancer potential of quinoline derivatives. Studies have reported that compounds containing the quinoline structure can induce apoptosis in various cancer cell lines. Specifically, 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one has been evaluated for its effects on human breast cancer cells (MCF-7), showing promising results in inhibiting cell proliferation .

In vitro assays demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline core could enhance its potency against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rbaa et al. examined the antimicrobial efficacy of several quinoline derivatives, including 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one. The study involved testing against multiple pathogenic strains and assessing the minimum inhibitory concentration (MIC). The results indicated that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer effects of this quinoline derivative on MCF-7 cells. The compound was tested using various concentrations, revealing a dose-dependent inhibition of cell growth. Notably, compounds with a piperazine linkage showed enhanced activity compared to their non-piperazine counterparts, underscoring the importance of molecular structure in determining biological efficacy .

Q & A

Q. What are the standard synthetic protocols for 8-Methyl-3-(piperazine-1-carbonyl)quinolin-4(1H)-one and its analogs?

The compound is typically synthesized via a multi-step procedure involving condensation and functionalization. For example, General Procedure F (commonly cited in piperazine-substituted quinolone syntheses) involves coupling a pre-synthesized quinolinone intermediate with a piperazine derivative using reagents like EDCI/HOBt or DCC in anhydrous DMF. Yields range from 20% to 45%, depending on substituent steric/electronic effects . Key steps include purification via column chromatography and characterization by NMR/HRMS.

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound?

- ¹H/¹³C NMR : Critical for verifying substituent positions. For instance, the methyl group at C8 appears as a singlet (~δ 2.2–2.7 ppm), while the piperazine carbonyl resonates as a distinct peak in the δ 160–170 ppm range in ¹³C NMR .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₆H₁₈N₃O₂: 284.1399). Discrepancies >5 ppm suggest impurities or incorrect assignments .

Advanced Research Questions

Q. How can synthetic yields of piperazine-substituted quinolones be optimized?

- Reagent selection : Use coupling agents like HATU for sterically hindered substrates to improve efficiency .

- Solvent optimization : Anhydrous DMF or THF minimizes side reactions.

- Temperature control : Reactions at 0–5°C reduce decomposition of sensitive intermediates (e.g., bromomethyl derivatives) .

- Purification : Gradient elution in column chromatography resolves closely related analogs (e.g., 8af vs. 8ag in ) .

Q. What strategies exist to modify the piperazine moiety to enhance bioactivity?

- Substituent diversity : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl in 8ah) improves metabolic stability by reducing CYP450 oxidation .

- Bioisosteric replacement : Replacing the phenyl group with a thiazole (e.g., II-6 in ) enhances solubility and target affinity .

- Prodrug approaches : Esterification of the carboxyl group (e.g., methyl ester in 8af) improves oral bioavailability .

Q. How does bromination of the quinolinone core affect antibacterial activity?

Bromination at C2/C6 (e.g., 2-(bromomethyl) derivatives) introduces electrophilic sites for nucleophilic substitution, enabling covalent binding to bacterial targets like DNA gyrase. In 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one (), this modification disrupts quorum sensing in Tenacibaculum maritimum by alkylating cysteine residues in LuxR-type regulators .

Q. How can discrepancies in bioactivity data among structural analogs be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 8ag (4-methoxyphenyl) vs. 8ah (4-fluorophenyl)) to identify critical functional groups .

- Pharmacokinetic profiling : Use ADMET assays (e.g., metabolic stability in liver microsomes) to rule out false negatives due to poor bioavailability .

- Target engagement studies : Validate mechanism via SPR binding assays or X-ray crystallography (e.g., eIF4A3 inhibition in ) .

Q. What methodologies evaluate the ADMET profiles of derivatives?

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .

- Metabolic stability : Incubation with human liver microsomes (HLM) and LC-MS quantification of parent compound .

- P-gp efflux : Caco-2 monolayer permeability assays to assess blood-brain barrier penetration .

Q. How to design in vivo studies to assess therapeutic potential?

- Dosing regimens : For antitumor studies (e.g., ), administer compounds 1o/1q orally at 10–50 mg/kg daily, monitoring tumor volume (T/C values <50% indicate efficacy) .

- Biomarker analysis : Measure target engagement via RNA helicase activity in tumor homogenates.

- Toxicity endpoints : Track body weight loss (>20% indicates severe toxicity) and organ histopathology .

Data Contradiction Analysis

Q. Why do analogs with similar structures show divergent bioactivity?

- Stereoelectronic effects : The 4-trifluoromethylphenyl group in 8ai enhances potency compared to 8af (phenyl) due to increased hydrophobicity and π-stacking with target proteins .

- Conformational flexibility : Piperazine substituents like benzyl (8r) restrict rotation, reducing binding entropy penalties compared to smaller groups (8s) .

- Off-target interactions : Analog 8ak (3-bromo substitution) may inhibit unintended kinases, leading to unexpected toxicity .

Methodological Recommendations

- For low yields : Optimize stoichiometry (1:1.2 ratio of quinolinone:piperazine) and use microwave-assisted synthesis to reduce reaction time .

- For solubility issues : Introduce PEGylated side chains or co-formulate with cyclodextrins .

- For metabolic instability : Replace labile methyl groups with deuterated analogs or fluorine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.